molecular formula C20H24Cl2N4O B2833846 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride CAS No. 1833622-85-7

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride

Cat. No. B2833846
CAS RN: 1833622-85-7
M. Wt: 407.34
InChI Key: QDZWUDPIPNQHQJ-UHFFFAOYSA-N
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Description

“N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride” is an organic compound with the CAS Number: 1833622-85-7 . It has a molecular weight of 407.34 . The IUPAC name for this compound is N-(2-amino-2-(4-isopropylphenyl)ethyl)quinoxaline-2-carboxamide dihydrochloride .


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , can be achieved through various methods. One common method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H22N4O.2ClH/c1-13(2)14-7-9-15(10-8-14)16(21)11-23-20(25)19-12-22-17-5-3-4-6-18(17)24-19;;/h3-10,12-13,16H,11,21H2,1-2H3,(H,23,25);2*1H . This code provides a detailed description of the molecular structure of the compound.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . The specific reactions that “N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 407.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : Research in this area has focused on synthesizing various quinoxaline derivatives, including methods that may apply to N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride. For instance, methods involving the synthesis of thienoquinolines (Awad, Abdel-rahman, & Bakhite, 1991) and N-pyridin-2-ylmethyl substituted ethane-1,2-diamines (Yang et al., 2017) have been documented, indicating a broad interest in developing novel quinoxaline compounds.

  • Potential as Coordination Compounds : Some quinoxaline derivatives have been investigated for their ability to form coordinate bonds with metal ions, which may be relevant for applications in targeted drug delivery or other biochemical applications (Yang et al., 2017).

Applications in Material Science

  • Photovoltaic Properties : Quinoxaline derivatives have been studied for their potential use in photovoltaic applications, such as in the fabrication of organic-inorganic photodiode devices. This indicates their utility in materials science and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Optical Properties : The structural and optical properties of certain quinoxaline derivatives have been analyzed, providing insights into their potential use in optoelectronic devices and materials science applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological and Medicinal Research

  • Antimalarial Effects : Some quinoxaline derivatives have been synthesized and tested for antimalarial activity, which suggests the potential medicinal applications of these compounds in treating infectious diseases (Kesten, Johnson, & Werbel, 1987).

  • Corrosion Inhibition : Theoretical studies have been conducted on quinoxalines as corrosion inhibitors, particularly in relation to copper in nitric acid media. This research has implications for industrial applications in material protection and longevity (Zarrouk et al., 2014).

  • Antioxidant and Antibacterial Properties : Some quinoxaline derivatives have been investigated for their antioxidant and antibacterial properties, indicating their potential in the development of new pharmaceuticals (Shankerrao, Bodke, & Mety, 2013).

properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.2ClH/c1-13(2)14-7-9-15(10-8-14)16(21)11-23-20(25)19-12-22-17-5-3-4-6-18(17)24-19;;/h3-10,12-13,16H,11,21H2,1-2H3,(H,23,25);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZWUDPIPNQHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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